molecular formula C30H29N3O8S B12734174 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide CAS No. 85750-19-2

3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide

Cat. No.: B12734174
CAS No.: 85750-19-2
M. Wt: 591.6 g/mol
InChI Key: UKPVMFRQHJLLPY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic compound with a unique structure This compound is characterized by its naphthalene backbone, azo linkage, and various functional groups, including hydroxyl, methoxy, sulphonyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves multiple steps:

    Formation of the Azo Linkage: The azo linkage is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Introduction of Functional Groups: The methoxy, sulphonyl, and carboxamide groups are introduced through various substitution reactions.

    Final Assembly: The final compound is assembled by combining the naphthalene backbone with the functionalized aromatic rings under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The azo linkage can be reduced to form the corresponding amines.

    Substitution: The methoxy and sulphonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of aromatic amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound is used as a precursor in the synthesis of various dyes and pigments due to its azo linkage, which imparts vibrant colors.

Biology

In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving azo compounds.

Medicine

Industry

In the industrial sector, it is used in the production of specialty chemicals, including advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide
  • 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(3-methoxyphenyl)naphthalene-2-carboxamide

Uniqueness

The unique combination of functional groups in 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide imparts distinct chemical reactivity and potential applications compared to its similar compounds. Its specific structure allows for targeted interactions in various scientific and industrial applications.

Properties

CAS No.

85750-19-2

Molecular Formula

C30H29N3O8S

Molecular Weight

591.6 g/mol

IUPAC Name

2-[3-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxyphenyl]sulfonylethyl propanoate

InChI

InChI=1S/C30H29N3O8S/c1-4-27(34)41-15-16-42(37,38)20-13-14-26(40-3)24(18-20)32-33-28-21-10-6-5-9-19(21)17-22(29(28)35)30(36)31-23-11-7-8-12-25(23)39-2/h5-14,17-18,35H,4,15-16H2,1-3H3,(H,31,36)

InChI Key

UKPVMFRQHJLLPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O

Origin of Product

United States

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